molecular formula C12HBr9 B1597304 Nonabromo-1,1'-biphenyl CAS No. 27753-52-2

Nonabromo-1,1'-biphenyl

Cat. No.: B1597304
CAS No.: 27753-52-2
M. Wt: 864.3 g/mol
InChI Key: LWICCBMIAPTSTO-UHFFFAOYSA-N
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Description

Nonabromo-1,1'-biphenyl is a polybrominated biphenyl (PBB) congener with the molecular formula C12HBr9 and a molecular weight of 864.27 g/mol . It is part of a broader class of manufactured chemicals consisting of polyhalogenated derivatives of a biphenyl core, which includes 209 possible congeners . This compound, also identified under synonyms such as Bromkal 80-9D, serves as a significant subject of study in environmental chemistry and toxicology research . Its primary research value lies in its role as a model compound for investigating the environmental fate, persistence, and metabolic pathways of brominated flame retardants . As a highly brominated congener, its properties contribute to studies on the structure-activity relationships of halogenated aromatic hydrocarbons, which are known to interact with biological systems, such as the aryl hydrocarbon receptor (AhR), in a manner dependent on their halogenation pattern and molecular planarity . Research into such compounds is crucial for understanding their potential as persistent organic pollutants (POPs), their behavior in contrast to their polychlorinated biphenyl (PCB) analogs, and their impact on environmental and biological systems . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenyl)benzene
Source PubChem
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InChI

InChI=1S/C12HBr9/c13-2-1-3(14)6(15)7(16)4(2)5-8(17)10(19)12(21)11(20)9(5)18/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWICCBMIAPTSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873533
Record name 2,2',3,3',4,4',5,6,6'-Nonabromo-1,1'-biphenyl
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Molecular Weight

864.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27753-52-2, 119264-62-9
Record name Nonabromobiphenyl (mixed isomers)
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Record name 2,2',3,3',4,4',5,6,6'-Nonabromobiphenyl
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Record name 1,1'-Biphenyl, nonabromo-
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Record name 2,2',3,3',4,4',5,6,6'-Nonabromo-1,1'-biphenyl
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Record name Nonabromo-1,1'-biphenyl
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Record name 2,2',3,3',4,4',5,6,6'-NONABROMOBIPHENYL
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Synthetic Methodologies and Chemical Transformations

Controlled Synthesis of Nonabromo-1,1'-biphenyl Congeners

The synthesis of specific this compound congeners is a complex task due to the numerous possible isomers. The position of the nine bromine atoms on the biphenyl (B1667301) skeleton significantly influences the compound's physical, chemical, and toxicological properties.

Direct bromination of biphenyl is a common method for producing mixtures of PBBs. The reaction typically involves treating biphenyl with a brominating agent, such as elemental bromine, in the presence of a Lewis acid catalyst like iron or aluminum chloride. The degree of bromination and the resulting congener distribution are highly dependent on the reaction conditions.

The commercial PBB product, Bromkal 80-9D, which contains nonabromobiphenyls, was synthesized through the direct bromination of biphenyl. The process involved the use of bromine and a catalyst, leading to a mixture of PBBs with an average of nine bromine atoms per molecule. The selectivity of this process is generally low, resulting in a complex mixture of congeners. For instance, the technical mixture FireMaster FF-1, although primarily composed of hexabromobiphenyl, also contained other PBBs, highlighting the challenge of achieving high selectivity in direct bromination.

ParameterConditionOutcome
Reactants Biphenyl, BromineFormation of a mixture of polybrominated biphenyls
Catalyst Iron, Aluminum chloridePromotes electrophilic substitution of bromine onto the biphenyl rings
Stoichiometry Excess bromineHigher degrees of bromination, leading to hepta-, octa-, and nonabromobiphenyls
Temperature VariesInfluences reaction rate and isomer distribution

Achieving a high yield of a specific nonabromo congener through direct bromination is challenging due to the activating and directing effects of the bromine substituents added to the rings.

To overcome the lack of selectivity in direct bromination, researchers have developed synthetic strategies based on the functionalization of precursors followed by cross-coupling reactions. These methods offer greater control over the final substitution pattern.

One common approach involves the Ullmann coupling of two appropriately substituted brominated benzene (B151609) derivatives. For example, the coupling of a tetrabromobenzene with a pentabromobenzene (B1596035) derivative in the presence of a copper catalyst can yield a specific nonabromobiphenyl congener. The choice of starting materials and reaction conditions is critical for achieving a successful coupling and high yield.

Another powerful technique is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a brominated arylboronic acid with a brominated aryl halide in the presence of a palladium catalyst and a base. This strategy allows for the precise construction of the biphenyl core with a defined substitution pattern. For instance, the coupling of a 2,3,4,5-tetrabromophenylboronic acid with a 1-iodo-2,3,4,5,6-pentabromobenzene could theoretically yield a specific this compound congener.

Regioselective bromination techniques aim to introduce bromine atoms at specific positions on the biphenyl or precursor molecules. This can be achieved by using directing groups or by employing specific brominating agents and reaction conditions.

For instance, the use of bulky Lewis acids or specific solvent systems can influence the regioselectivity of bromination. Furthermore, starting with a biphenyl derivative that already contains directing groups, such as nitro or carboxyl groups, can guide the incoming bromine atoms to specific positions. These directing groups can later be removed or converted to other functionalities. The synthesis of individual PBB congeners, including nonabrominated ones, has been achieved for toxicological studies, indicating the use of such controlled, multi-step synthetic routes.

Reaction Mechanisms of Highly Brominated Biphenyls

Understanding the reaction mechanisms of highly brominated biphenyls is essential for predicting their environmental persistence and for developing remediation technologies.

Reductive debromination is a key transformation pathway for PBBs in the environment, often mediated by anaerobic microorganisms. This process involves the sequential removal of bromine atoms, leading to less brominated and generally less toxic congeners. Studies have shown that highly brominated PBBs, such as decabromobiphenyl (B1669990), can undergo reductive debromination to form nona-, octa-, and other lower brominated biphenyls.

The mechanism is believed to proceed through a series of single electron transfer steps. The PBB acts as an electron acceptor, and the process is more favorable for the removal of bromine atoms from positions with higher electron density or less steric hindrance. For instance, meta and para bromines are often more readily removed than ortho bromines. The debromination of decabromobiphenyl (BB-209) has been shown to produce nonabromobiphenyl (BB-208) and other lower brominated congeners.

While reductive debromination is a significant pathway, oxidative transformations of PBBs can also occur, particularly through metabolic processes in organisms or through advanced oxidation processes. These pathways can lead to the formation of hydroxylated and other oxygenated derivatives.

The high degree of bromination in this compound makes it relatively resistant to oxidative attack. The bromine atoms are electron-withdrawing, deactivating the aromatic rings towards electrophilic attack. However, under strong oxidizing conditions or through enzymatic action (e.g., by cytochrome P450 enzymes), oxidation can occur. The initial step is often the formation of an arene oxide intermediate, which can then rearrange to form hydroxylated PBBs. The position of hydroxylation is influenced by the bromine substitution pattern. These hydroxylated metabolites are often more polar and can be more readily excreted, but in some cases, they may exhibit higher toxicity than the parent compound.

Halogen Exchange and Substitution Reactions

Halogen exchange and substitution reactions represent crucial transformations in the synthesis and functionalization of halogenated aromatic compounds like this compound. These reactions allow for the introduction of different halogen atoms or other functional groups, thereby modifying the compound's properties and reactivity.

One of the fundamental processes in this category is the halogen-metal exchange , which is a versatile method for creating organometallic reagents. For instance, polybrominated biaryls can undergo regioselective bromine-lithium exchange reactions. beilstein-journals.org This process enables the modular synthesis of various polysubstituted biphenyls. beilstein-journals.org The discrimination between different bromine atoms is influenced by their chemical environment, allowing for selective reactions. beilstein-journals.org The resulting organolithium species can then be reacted with a variety of electrophiles to introduce a wide range of substituents onto the biphenyl backbone. beilstein-journals.org

Lewis acids can catalyze intramolecular Friedel-Crafts type cyclization reactions of 1,1'-biphenyl-2-yl isocyanide dihalides, providing a synthetic route to 6-chloro- and 6-bromo-phenanthridines. rsc.org These reactions are significant as they offer access to otherwise difficult-to-synthesize compounds. rsc.org Furthermore, nucleophilic displacement reactions of these products and halogen exchange reactions of the starting isocyanide dihalides have also been described. rsc.org

Metal-catalyzed halogen exchange reactions of aryl halides are also of significant interest. rsc.org While aryl chlorides are more readily available, methods for interconverting aryl halides are highly valuable. rsc.org Catalysts based on copper, nickel, or palladium have been developed for these transformations. rsc.org For example, nickel-catalyzed enol triflate-halogen exchange reactions provide access to alkenyl iodides, bromides, and chlorides. caltech.edu

The reactivity of different halogenated positions on the biphenyl ring can vary. In the context of forming graphene-like structures, perbromo-1,1'-biphenyl can undergo debromination at the 2- and 2'-positions to form a biradical intermediate. chinesechemsoc.org This intermediate can then participate in further coupling reactions. chinesechemsoc.org

Below is a data table summarizing key aspects of halogen exchange and substitution reactions relevant to biphenyl systems.

Reaction Type Reagents/Catalysts Key Features Products
Bromine-Lithium Exchangen-ButyllithiumRegioselective exchange on polybrominated biaryls. beilstein-journals.orgPolysubstituted biphenyls beilstein-journals.org
Lewis Acid Catalyzed CyclizationLewis Acids (e.g., AlCl₃)Intramolecular Friedel-Crafts type reaction. rsc.org6-Halophenanthridines rsc.org
Metal-Catalyzed Halogen ExchangeCu, Ni, Pd catalystsInterconversion of aryl halides. rsc.orgVariously halogenated aryl compounds rsc.org
Radical DebrominationSodium (Na)Stepwise removal of bromine atoms. chinesechemsoc.orgPartially debrominated biphenyl radicals and molecules chinesechemsoc.org

Derivatization for Enhanced Reactivity and Analytical Characterization

Derivatization is a chemical modification process used to convert a compound into a product of similar but distinct structure, known as a derivative. researchgate.net This technique is widely employed in analytical chemistry to enhance the detectability of target compounds, modify their chromatographic properties, or stabilize them for analysis. researchgate.netmdpi.com For a complex molecule like this compound, derivatization can be crucial for its characterization and for enabling further chemical transformations.

One of the primary goals of derivatization is to improve the analyte's compatibility with the analytical instrumentation, particularly for techniques like gas chromatography (GC). sigmaaldrich.com Highly polar or thermally labile compounds can be converted into more volatile and stable derivatives. researchgate.net Common derivatization reactions include silylation, acylation, and alkylation. researchgate.netchromatographyonline.com For instance, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens in functional groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. sigmaaldrich.com

In the context of this compound, derivatization can be used to introduce functional groups that facilitate subsequent reactions. For example, the synthesis of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl (B129648) can proceed through an intermediate, 2',3,3',4,4',5,5',6,6'-Nonabromo-[1,1'-biphenyl]-2-amine Hydrogen Sulfate Salt. cymitquimica.comas-1.co.jp This amine derivative introduces a reactive site that can be further modified. Similarly, 2,2',3,3',4',5,5',6,6'-Nonabromo-[1,1'-biphenyl]-4-amine serves as an intermediate in the synthesis of Nonabromobiphenyl. usbio.net

Derivatization can also be used to enhance the reactivity of the biphenyl system. For example, the introduction of an N-benzylidene group to [1,1'-biphenyl]-2-amines allows for photocatalytic reductive coupling reactions to synthesize unsymmetrical 1,2-diamines. beilstein-journals.org The presence of the phenyl substituent on the aniline (B41778) moiety is critical for this reactivity. beilstein-journals.org

The following table outlines common derivatization strategies and their applications in the analysis and modification of biphenyl compounds.

Derivatization Strategy Reagent Type Purpose Example Application
SilylationSilylating agents (e.g., BSTFA)Increase volatility for GC analysis. sigmaaldrich.comAnalysis of polar functional groups on the biphenyl core.
AcylationAcylating agents (e.g., anhydrides)Enhance volatility and improve chromatographic separation. jfda-online.comConversion of hydroxyl or amino groups.
Formation of Amine Derivatives---Introduce a reactive handle for further synthesis. cymitquimica.comusbio.netSynthesis of other nonabromobiphenyl congeners. cymitquimica.comusbio.net
Formation of Imine DerivativesAldehydesEnable specific photocatalytic reactions. beilstein-journals.orgSynthesis of vicinal diamines from N-benzylidene-[1,1'-biphenyl]-2-amines. beilstein-journals.org

Environmental Distribution and Transformation Dynamics

Occurrence and Partitioning in Abiotic Environmental Compartments

Polybrominated biphenyls (PBBs), including nonabromobiphenyl, are manufactured chemicals once used as flame retardants. wikipedia.org Their release into the environment can occur during production, manufacturing of PBB-containing products, and disposal. nih.gov As a group, PBBs are noted for their chemical stability, persistence in the environment, and tendency to bioaccumulate. inchem.orgfood.gov.uk

Atmospheric Transport and Deposition Mechanisms

The entry of PBBs into the atmosphere can occur through various pathways. During production, losses of PBBs as particulate matter can be emitted into the air. epa.gov For instance, at manufacturing sites, air emissions could occur from the vents of hydrogen bromide recovery systems. epa.gov The physical properties of PBBs, such as their low volatility, influence their atmospheric transport. inchem.org This volatility tends to decrease as the number of bromine atoms on the biphenyl (B1667301) structure increases, meaning highly brominated congeners like nonabromobiphenyl are less volatile than their lower-brominated counterparts. inchem.orgfood.gov.uk

Once in the atmosphere, the transport and fate of these compounds are governed by complex processes. While some PBB congeners have the potential for long-range environmental transport, this potential is lower for more heavily brominated compounds like decabromodiphenyl ether, a related substance. brsmeas.orgpops.int The primary atmospheric loss process for PBBs during transport over marine environments is estimated to be degradation by OH radicals, as deposition fluxes are often low. copernicus.org Studies on similar compounds like PCBs in the Arctic have shown that seasonal trends in atmospheric concentrations can be influenced by air masses from industrial regions. nih.gov

Sorption and Desorption Processes in Sediments and Soils

Due to their chemical nature, PBBs are persistent in soil environments. inchem.org Once introduced into terrestrial or aquatic systems, their low water solubility and hydrophobic nature cause them to partition from water and bind to organic matter within soils and sediments. pops.intpops.int This sorption process is a critical factor influencing their environmental transport and fate. usgs.gov The extent of sorption is strongly affected by the amount of soil organic matter (SOM), which often serves as the primary site for biphenyl sorption. internationalscholarsjournals.commdpi.com

Aqueous Phase Distribution and Solubilization Phenomena

Nonabromo-1,1'-biphenyl, as a highly brominated PBB, is characterized by extremely low solubility in water. inchem.orgpops.int The solubility of PBBs in water generally decreases as the degree of bromination increases. inchem.orgfood.gov.uk This property, along with their high solubility in fats and various organic solvents, dictates their partitioning behavior in the environment, favoring accumulation in lipid-rich tissues and organic matrices over the aqueous phase. inchem.org

While virtually insoluble in pure water, the apparent solubility of PBBs can be enhanced by the presence of other dissolved substances. nih.gov For example, studies have shown that PBBs are significantly more soluble in landfill leachate and creek water than in distilled water. nih.gov This increased solubilization is correlated with the levels of dissolved organic compounds in the water, which can act as carriers. nih.gov

Table 1: Physical and Chemical Properties of 2,2',3,3',4,5,5',6,6'-nonabromo-1,1'-biphenyl
PropertyValueSource
Molecular FormulaC12HBr9 lookchem.com
Molecular Weight864.272 g/mol lookchem.com
AppearanceOff-White to Yellow Solid lookchem.com
Melting Point225-300°C lookchem.com
Boiling Point536.9°C at 760 mmHg lookchem.com
Density2.877 g/cm³ lookchem.com
Water SolubilitySlightly soluble in DMSO; virtually insoluble in water inchem.orglookchem.com

Abiotic Degradation Pathways

Abiotic degradation processes, which are non-biological, are key mechanisms for the transformation of persistent organic pollutants like nonabromobiphenyl in the environment. For PBBs, the most significant abiotic degradation pathways are photolysis (degradation by light) and thermal degradation at high temperatures. nih.govinchem.org Purely chemical reactions, excluding photochemical processes, are considered unlikely to degrade PBBs significantly under typical environmental conditions. inchem.org

Photolytic Transformation Mechanisms in Various Media

PBBs are susceptible to degradation by ultraviolet (UV) radiation. wikipedia.orgnih.gov This process, known as photolysis or photodegradation, is particularly effective for highly brominated PBB mixtures, which can break down rapidly upon UV exposure. nih.govinchem.org The primary mechanism of this transformation is reductive debromination, where bromine atoms are stripped from the biphenyl rings. nih.gov This process reduces the number of bromine substituents, transforming highly brominated congeners like nonabromobiphenyl into lower-brominated biphenyls. inchem.org

Studies on the commercial PBB mixture FireMaster® showed that photodegradation led to a decrease in the concentration of the more highly substituted PBBs. inchem.org The debromination can occur from various positions on the biphenyl structure, including the ortho, meta, and para positions. nih.gov Sunlight has also been shown to cause photodegradation of major PBB congeners. nih.gov The photolytic process can occur through non-oxidative pathways, such as the cleavage of carbon-halogen bonds, or oxidative pathways. researchgate.net

Thermal Degradation and Pyrolysis Processes

While designed to be heat-resistant for their application as flame retardants, PBBs can decompose at very high temperatures, such as those encountered during pyrolysis (thermal decomposition in the absence of oxygen) or combustion. nih.gov The products of this thermal degradation depend heavily on the conditions, particularly the presence or absence of oxygen. nih.gov

Investigations into the pyrolysis of the PBB mixture Firemaster BP-6 between 600°C and 900°C in an oxygen-free environment showed the formation of lower brominated biphenyls and bromobenzenes. nih.gov However, when pyrolysis was conducted in the presence of oxygen at temperatures between 700°C and 900°C, the process yielded different and more hazardous products, including di- to heptabromodibenzofurans. nih.gov The thermal degradation of materials containing PBBs, either through incineration or accidental fires, is a potential source of these toxic byproducts. inchem.org

Table 2: Products of Pyrolysis of a PBB Mixture (Firemaster BP-6)
ConditionTemperature RangeObserved Degradation ProductsSource
Absence of Oxygen600-900°CLower brominated biphenyls, Bromobenzenes nih.gov
Presence of Oxygen700-900°CDi- to heptabromodibenzofurans nih.gov

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques for Nonabromo-1,1'-biphenyl Congeners

Chromatographic techniques are fundamental to the separation of individual polybrominated biphenyl (B1667301) (PBB) congeners from intricate mixtures. The choice of technique depends on the complexity of the sample and the analytical objectives.

High-Resolution Gas Chromatography (HRGC) Coupled with Selective Detectors (ECD, MS)

High-Resolution Gas Chromatography (HRGC) is a cornerstone for the analysis of PBBs, including this compound. cdc.gov The use of capillary columns in HRGC provides superior separation of individual congeners compared to packed columns. cdc.gov When coupled with sensitive and selective detectors, HRGC allows for the accurate identification and quantification of these compounds at trace levels.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like PBBs, making it a common choice for their detection. cdc.gov It offers exceptional sensitivity, enabling the detection of PBBs in various matrices such as soil, water, sediment, and biological tissues. epa.govcdc.gov However, the ECD is a non-specific detector, and co-eluting compounds can interfere with the analysis, potentially leading to inaccurate quantification.

Mass Spectrometry (MS): Coupling HRGC with a mass spectrometer (HRGC-MS) provides a higher degree of specificity and has become a standard for the confirmatory analysis of PBBs. nih.gov High-resolution mass spectrometry (HRMS) is particularly powerful, offering high selectivity and sensitivity for the determination of PBBs in complex samples like environmental and biological matrices. nih.govwaters.com Isotope dilution methods using ¹³C-labeled internal standards are often employed with HRGC-HRMS to ensure accurate quantification. epa.gov

A comparative overview of HRGC detectors for PBB analysis is presented below:

DetectorPrincipleAdvantagesDisadvantages
Electron Capture Detector (ECD) Measures the decrease in current from a radioactive source as electronegative compounds pass through.High sensitivity to halogenated compounds. cdc.govNon-specific, prone to interferences from co-eluting compounds.
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio.High specificity and structural information. nih.govCan be less sensitive than ECD for certain compounds without specific tuning.
High-Resolution Mass Spectrometry (HRMS) A type of MS with high mass resolving power.Very high selectivity and sensitivity, reduces interferences. nih.govwaters.comHigher instrument cost and complexity.

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Resolution

For exceptionally complex mixtures where co-elution is a significant challenge in one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power. sepsolve.comazom.com In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. sepsolve.com This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the resolution of components that would otherwise overlap. sepsolve.com

GCxGC has been successfully applied to the analysis of PBBs and other persistent organic pollutants in various samples, including human milk and serum. nih.govnih.govacs.org The technique can separate PBBs from other halogenated compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). nih.govnih.gov The structured elution of compounds in the 2D plot can also aid in the tentative identification of unknown halogenated contaminants. azom.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution separation and sensitive detection, making it a powerful tool for the analysis of complex PBB-containing samples. nih.govacs.orglcms.cz

Key features of GCxGC in the analysis of brominated compounds include:

FeatureDescription
Increased Peak Capacity Significantly improves the ability to separate individual congeners in complex mixtures. sepsolve.com
Enhanced Resolution Resolves co-eluting peaks that are problematic in one-dimensional GC. nih.gov
Structured Chromatograms Provides organized separation patterns that can aid in compound class identification. azom.com
Coupling with TOF-MS Allows for rapid and sensitive detection of the narrow peaks produced by the second dimension column. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical determination and preparative isolation of PBBs. wikipedia.org The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. wikipedia.org

Analytical HPLC: In its analytical application, HPLC is used to separate, identify, and quantify PBBs. hplcvials.com Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is a common mode for the separation of these relatively non-polar compounds. wikipedia.org HPLC can be coupled with various detectors, including UV-Vis and mass spectrometry, for sensitive and specific detection. infitek.comscielo.br For instance, a method for the separation of PCBs based on the number of ortho-substituted chlorine atoms using an activated carbon column has been developed, demonstrating the potential of HPLC for group separation of halogenated biphenyls. nih.gov

Preparative HPLC: Preparative HPLC is employed for the isolation and purification of specific PBB congeners from mixtures. metabion.comthermofisher.com This is particularly useful for obtaining pure standards for toxicological studies or for fractionating complex samples prior to further analysis. nih.gov For example, normal phase HPLC has been used to fractionate and enrich axially chiral PBB congeners from environmental samples for subsequent enantioselective analysis. nih.gov The scale of preparative HPLC can range from small-scale isolation of micrograms to large-scale purification of grams of material. metabion.comlcms.cz

HPLC ApplicationObjectiveKey Features
Analytical Separation, identification, and quantification of components in a sample. hplcvials.comSmall injection volumes, high-resolution columns, sensitive detectors. hplcvials.com
Preparative Isolation and purification of specific compounds from a mixture. metabion.comLarger column diameters, higher flow rates, fraction collection. thermofisher.com

Mass Spectrometric Approaches for Structural Elucidation

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and its congeners. Different ionization and analysis techniques provide varying degrees of fragmentation and structural information.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI): EI is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules. wikipedia.org This process imparts significant energy to the analyte, leading to extensive fragmentation. wikipedia.org The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint that can be used for structural determination and library matching. illinois.edu EI-MS is widely used in conjunction with GC for the analysis of PBBs. nih.gov However, for some thermally labile or highly fragmented compounds, the molecular ion may be weak or absent, making it difficult to determine the molecular weight. illinois.eduazom.com

Chemical Ionization (CI): In contrast to EI, CI is a "soft" ionization technique that results in less fragmentation and often produces a prominent protonated molecule or adduct ion, which helps in confirming the molecular weight of the analyte. wikipedia.orglibretexts.orgsocratic.org In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized, and these reagent gas ions then react with the analyte molecules through proton or hydride transfer. wikipedia.orgresearchgate.net The extent of fragmentation can be controlled by selecting different reagent gases. libretexts.org Negative chemical ionization (NCI) is particularly sensitive for electronegative compounds like PBBs. nih.gov CI can be very useful in deconvoluting individual compounds in complex mixtures where chromatographic separation is incomplete. azom.com

Ionization TechniqueFragmentationPrimary InformationBest For
Electron Ionization (EI) Extensive ("Hard") wikipedia.orgStructural Elucidation via Fragmentation Pattern wikipedia.orgIdentification of unknown compounds with available spectral libraries.
Chemical Ionization (CI) Minimal ("Soft") wikipedia.orgMolecular Weight Determination socratic.orgAnalysis of compounds with weak or absent molecular ions in EI-MS; analysis of complex mixtures. azom.com

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to provide detailed structural information. wikipedia.orgnationalmaglab.orgnih.govjeolusa.com In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This process is invaluable for differentiating between isomers and for quantifying analytes in complex matrices with high specificity and sensitivity.

The fragmentation of the precursor ion can be achieved through various methods, with collision-induced dissociation (CID) being one of the most common. wikipedia.org The resulting product ion spectrum provides detailed information about the structure of the original molecule. For example, in the analysis of sphingolipids, MS/MS fragmentation reveals characteristic losses that help in identifying the specific long-chain base. lipidmaps.org Similarly, for glycoproteins, MS/MS analysis of permethylated glycans generates fragment ions from glycosidic bond breakage, aiding in structural characterization. nih.gov In the context of PBBs, GC/EI-MS/MS has been utilized to determine the enantiomer fraction of chiral PBBs in environmental samples, demonstrating its ability to provide specific structural information even in the presence of co-eluting interferences. nih.gov Furthermore, gas chromatography/electron capture negative ion tandem mass spectrometry with selected reaction monitoring (GC/ECNI-MS/MS-SRM) has been successfully applied for the determination of PBBs in biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of this compound congeners. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton and Carbon-13 NMR in Congener Differentiation

¹H (proton) and ¹³C (carbon-13) NMR are the most common one-dimensional NMR techniques used. For a molecule like this compound, which has a limited number of hydrogen atoms, ¹H NMR can provide crucial information about their chemical shifts and coupling constants, revealing the substitution pattern on the biphenyl core. The significant deshielding effect of the bromine atoms would result in proton signals appearing at higher chemical shifts (downfield).

Due to the complexity of the spectra and the large number of possible isomers, obtaining and interpreting NMR data for a specific this compound congener can be challenging.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the structure of complex molecules like this compound. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY can help identify which protons are on the same phenyl ring and their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals one-bond correlations between protons and the carbon atoms they are directly attached to. sdsu.eduyoutube.commeasurlabs.com This is a powerful tool for assigning carbon signals based on the assignment of their attached protons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. edinst.comnih.gov These techniques are complementary and can provide valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. To be IR active, a vibration must cause a change in the dipole moment of the molecule. edinst.commt.com The IR spectrum of this compound would be characterized by absorptions corresponding to C-H stretching, C-C stretching of the aromatic rings, and C-Br stretching vibrations. The C-Br stretching vibrations typically occur in the lower frequency region of the mid-infrared spectrum. The pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the specific congener and can be used for identification when compared to a reference spectrum.

Raman Spectroscopy for Structural Insights

Raman spectroscopy is a light scattering technique where a laser is used to irradiate a sample, and the inelastically scattered light is analyzed. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. edinst.commt.com Raman spectroscopy is often particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the biphenyl backbone and the C-Br bonds would be expected to produce distinct Raman signals. The combination of IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule. nih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
Polybrominated biphenyls (PBBs)

The precise identification and structural analysis of this compound, a highly brominated organic compound, necessitate the application of sophisticated analytical and spectroscopic methodologies. These techniques are crucial for determining the molecule's exact mass, elemental composition, and the intricate arrangement of its constituent atoms, thereby enabling the differentiation between its various isomers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a fundamental technique in the analysis of this compound. It provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. Unlike conventional mass spectrometry that provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This level of precision is indispensable for distinguishing this compound from other chemical species that might share the same nominal mass but possess different elemental formulas.

The theoretical exact mass of this compound (C₁₂HBr₉) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. A comparison of this theoretical value with the experimentally obtained mass serves as a definitive confirmation of the compound's identity.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC₁₂HBr₉
Exact Mass864.26467 g/mol echemi.com
Monoisotopic Mass855.27286 g/mol echemi.com

Note: The exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br). The molecular weight represents the weighted average of all naturally occurring isotopes.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed method for the analysis of polybrominated biphenyls (PBBs). kats.go.kr For high-resolution analyses, time-of-flight (TOF) or Orbitrap mass analyzers are frequently utilized. These instruments possess the high resolving power required to distinguish the isotopic pattern characteristic of a molecule containing nine bromine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound congeners. This technique probes the magnetic environments of atomic nuclei, yielding a wealth of information regarding the chemical structure and connectivity of atoms within the molecule.

Proton and Carbon-13 NMR in Congener Differentiation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are foundational techniques in structural analysis. Given the single proton in the this compound molecule, the ¹H NMR spectrum is expected to be relatively simple, showing a single signal whose chemical shift would be significantly influenced by the deshielding effects of the nine bromine atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in the unambiguous structural assignment of complex molecules like this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically over two or three bonds. sdsu.eduyoutube.com While of limited use for a molecule with a single proton, it is invaluable for PBBs with more complex proton arrangements.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbon atoms to which they are attached. sdsu.eduyoutube.commeasurlabs.com This is a powerful method for assigning the signal of the proton-bearing carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduyoutube.commeasurlabs.com This is crucial for establishing the connectivity across the biphenyl rings and confirming the substitution pattern of the bromine atoms relative to the sole proton.

Although specific 2D NMR data for this compound are not widely published, the application of these techniques is a standard and essential practice for the structural elucidation of complex halogenated aromatic compounds. measurlabs.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a "molecular fingerprint" derived from the unique vibrational modes of a molecule. edinst.comnih.gov These methods are complementary and provide valuable structural details.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy involves the measurement of absorbed infrared radiation that excites molecular vibrations. A key requirement for a vibration to be IR active is that it must induce a change in the molecule's dipole moment. edinst.commt.com The IR spectrum of this compound would display characteristic absorption bands corresponding to C-H stretching, C-C stretching of the aromatic rings, and C-Br stretching vibrations. The C-Br stretching modes are typically observed in the lower frequency region of the mid-infrared spectrum. The pattern of bands in the fingerprint region (below 1500 cm⁻¹) is highly specific to the congener and can be used for identification against a reference spectrum.

Raman Spectroscopy for Structural Insights

Raman spectroscopy is a light-scattering technique where a laser irradiates a sample, and the resulting inelastically scattered light is analyzed. For a vibrational mode to be Raman active, it must lead to a change in the molecule's polarizability. edinst.commt.com Raman spectroscopy is often particularly effective for observing the vibrations of non-polar bonds and symmetric molecular vibrations. Consequently, the C-C stretching of the biphenyl backbone and the C-Br bonds would be expected to yield strong Raman signals. The combined use of IR and Raman spectroscopy provides a more comprehensive vibrational analysis of the molecule. nih.gov

Method Validation and Quality Assurance in PBB Analysis

The accurate and precise quantification of specific polybrominated biphenyl (PBB) congeners, such as this compound, is essential for understanding their environmental fate and potential risks. However, detailed method validation studies focusing solely on this compound (PBB-208) are not extensively available in public literature. Consequently, data from its closely related and more frequently analyzed perbrominated counterpart, decabromobiphenyl (B1669990) (PBB-209), is often used as a proxy to establish analytical performance criteria. The analytical methodologies for these highly brominated congeners face similar challenges, including their low volatility and potential for thermal degradation during analysis.

Robust method validation and stringent quality assurance (QA) and quality control (QC) procedures are therefore critical to ensure the reliability of analytical data for highly brominated PBBs. These procedures typically encompass the evaluation of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and the use of certified reference materials (CRMs) and participation in interlaboratory studies.

Detailed Research Findings

Research into the analysis of highly brominated PBBs, particularly decabromobiphenyl (PBB-209), provides valuable insights into the expected performance of analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique, with specific injection methods developed to handle the low volatility and thermal lability of these compounds nih.gov. Isotope dilution mass spectrometry (IDMS) is often employed to achieve the highest accuracy and precision by compensating for analyte losses during sample preparation and analysis daneshyari.com.

A study detailing an efficient GC-IDMS method for the determination of PBBs in plastic materials reported recoveries between 79.6% and 93.7% for BB-209 daneshyari.com. Another study on the rapid determination of decabromodiphenyl ether (a related compound) in polystyrene using thermal desorption-GC/MS reported a limit of detection (LOD) of 0.163 mg/kg and a limit of quantification (LOQ) of 0.495 mg/kg, with a linearity (R²) of 0.9984 over a concentration range of 0.5–16 µg/mL researchgate.net.

Interlaboratory comparison studies are crucial for assessing the proficiency of laboratories and the comparability of data. A study focused on the determination of brominated flame retardants in plastic, including decabrominated biphenyl (BB-209), highlighted the challenges laboratories face in achieving consistent results, with relative between-laboratory standard deviations ranging from 48% to 68% in one exercise europa.eu. These studies underscore the importance of standardized methods and experienced analysts.

The availability of certified reference materials is a cornerstone of quality assurance. CRMs for decabromobiphenyl (PBB-209) are available from various suppliers, enabling laboratories to validate their methods and ensure the traceability of their measurements isotope.comaccustandard.comaccustandard.comlgcstandards.com. These CRMs are typically provided as solutions of known concentration or in a solid matrix, such as plastic researchgate.net.

The following tables summarize key method validation parameters and quality assurance elements for the analysis of highly brominated PBBs, with a focus on decabromobiphenyl (PBB-209) as a surrogate for this compound.

Data Tables

Method Validation Parameters for Decabromobiphenyl (PBB-209) Analysis

ParameterMatrixAnalytical MethodFindingCitation
Linearity (R²)PolystyreneThermal Desorption-GC/MS0.9984 researchgate.net
Limit of Detection (LOD)Polymeric MatrixGC/ITMS-MS0.079–0.493 mg/kg daneshyari.com
Limit of Detection (LOD)PolystyreneThermal Desorption-GC/MS0.163 mg/kg researchgate.net
Limit of Quantification (LOQ)PolystyreneThermal Desorption-GC/MS0.495 mg/kg researchgate.net
RecoveryPolymeric MatrixGC-IDMS79.6% - 93.7% daneshyari.com
Relative Standard DeviationPolystyreneThermal Desorption-GC/MS2.78% - 6.76% researchgate.net

Quality Assurance in Highly Brominated PBB Analysis

QA/QC ElementDescriptionRelevance to this compoundCitation
Certified Reference Materials (CRMs)Materials containing a certified concentration of the analyte, used for method validation and calibration. CRMs for Decabromobiphenyl (PBB-209) are commercially available.Ensures traceability and accuracy of measurements. PBB-209 CRMs serve as a suitable proxy. isotope.comaccustandard.comaccustandard.comlgcstandards.comresearchgate.net
Interlaboratory Comparison StudiesStudies in which multiple laboratories analyze the same samples to assess analytical performance and data comparability. Studies have included decabrominated biphenyl (BB-209).Provides an external assessment of a laboratory's analytical proficiency and highlights methodological challenges. europa.eu
Isotope Dilution Mass Spectrometry (IDMS)A high-accuracy quantification technique that uses isotopically labeled internal standards to correct for analyte loss during sample processing.Considered a primary method for accurate quantification of highly brominated PBBs. daneshyari.com
Method BlanksBlank samples that are processed and analyzed in the same manner as the test samples to monitor for laboratory contamination.Essential for detecting contamination that could lead to false-positive results, especially at low concentration levels. upmc.fr

Theoretical and Computational Studies of Nonabromo 1,1 Biphenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of complex molecules. chemrxiv.org Such calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and their corresponding energy levels. arxiv.org For Nonabromo-1,1'-biphenyl, these methods can predict its fundamental electronic properties, which govern its stability and reactivity.

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are spread across the entire molecule. utexas.edu In the case of biphenyl (B1667301), the MOs are often understood as evolving from the combination of the π-orbitals of two individual benzene (B151609) rings. researchgate.net The interaction between the rings leads to a set of bonding and antibonding MOs that are delocalized over both aromatic systems. libretexts.org

For this compound, the presence of nine bromine atoms significantly alters this picture. The bromine atoms introduce two main electronic effects:

Inductive Effect: Bromine is highly electronegative, causing it to withdraw electron density from the carbon atoms of the biphenyl rings through the sigma (σ) bonds.

Resonance Effect: The lone pairs of electrons on the bromine atoms can be donated into the aromatic π-system.

However, due to the highly twisted geometry of this compound (discussed in section 5.2), the overlap between the π-systems of the two rings is severely diminished. inchem.org Consequently, the electronic communication between the rings is weak. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for determining chemical reactivity. In this molecule, the HOMO would likely have significant contributions from the bromine lone pairs and the phenyl π-orbitals, while the LUMO would be a π* antibonding orbital of the phenyl rings.

Table 1: Conceptual Molecular Orbital Characteristics of this compound

Orbital TypeDescriptionExpected Energy Level
HOMO Highest Occupied Molecular Orbital; primarily composed of phenyl π-orbitals and bromine lone pair orbitals.Relatively low due to the electronegativity of bromine.
LUMO Lowest Unoccupied Molecular Orbital; primarily composed of phenyl π* antibonding orbitals.Relatively high, leading to a large HOMO-LUMO gap.
σ-orbitals Localized in the C-C and C-Br bonds, forming the molecular framework.Lower in energy (more stable) than π-orbitals.
n-orbitals Non-bonding orbitals localized on the bromine atoms (lone pairs).Higher in energy than σ-orbitals, close to HOMO level.

This table is illustrative and based on general principles of molecular orbital theory. researchgate.net

The distribution of electric charge within a molecule is a key determinant of its reactivity. fiveable.me Quantum chemical calculations can generate a map of the electrostatic potential, revealing electron-rich (negative) and electron-deficient (positive) regions. In this compound, the high electronegativity of the bromine atoms leads to a significant polarization of the C-Br bonds.

Table 2: Predicted Partial Atomic Charges in this compound

Atom/GroupPredicted Partial ChargeRationale
Bromine Atoms (Br)Negative (δ-)High electronegativity, electron withdrawal from carbon.
Ring Carbon Atoms (C-Br)Positive (δ+)Electron density withdrawn by attached bromine atoms.
Ring Carbon Atoms (C-H)Slightly Negative (δ-)Less electron withdrawal compared to C-Br carbons.
Ring Carbon Atoms (C-C')Slightly Positive (δ+)Affected by multiple electronegative substituents.

This table presents expected trends in charge distribution based on chemical principles. fiveable.meaps.org

Conformational Analysis and Steric Effects

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. quimicaorganica.orgupenn.edu For biphenyls, the most important conformational feature is the torsion or dihedral angle between the two phenyl rings.

In unsubstituted biphenyl, there is a balance between the stabilizing effect of π-conjugation, which favors a planar structure (0° dihedral angle), and the steric repulsion between the ortho-hydrogens, which favors a twisted structure. researchgate.net The result is a modest rotational barrier.

In this compound, the situation is dominated by extreme steric hindrance. The molecule possesses four bromine atoms in the ortho positions (2, 2', 6, 6'). The large size of these bromine atoms creates immense repulsive forces, making a planar conformation energetically impossible. capes.gov.brkpi.ua This steric clash forces the two phenyl rings into a highly twisted, nearly perpendicular arrangement.

The energy required to rotate one ring relative to the other is known as the rotational barrier. Due to the severe steric hindrance, this barrier is exceptionally high in heavily substituted biphenyls. researchgate.net When the barrier to rotation around a single bond is high enough to allow for the isolation of individual rotational isomers (rotamers) at room temperature, the phenomenon is called atropisomerism. wikipedia.org this compound is a clear candidate for exhibiting atropisomerism, as the energy barrier to interconversion between its enantiomeric twisted forms would be substantial, likely making them stable and separable. wuxibiology.com

Table 3: Effect of Ortho Substitution on Biphenyl Rotational Barriers

CompoundOrtho SubstituentsTypical Dihedral AngleRotational Barrier (kcal/mol)Atropisomeric?
BiphenylH, H, H, H~45°Low (~2)No
2,2'-DimethylbiphenylMe, Me, H, H~70°Moderate (~19)Yes, at low temp.
2,2',6,6'-TetrachlorobiphenylCl, Cl, Cl, Cl~90°HighYes
This compound Br, Br, Br, Br ~90° Very High (Predicted) Yes

This table is illustrative, compiling general data to show the trend leading to the prediction for this compound. researchgate.netnih.gov

Reaction Mechanism Modeling using Computational Chemistry

Computational chemistry is a vital tool for modeling the step-by-step mechanism of chemical reactions. smu.edu By mapping the potential energy surface (PES) of a reaction, scientists can identify the lowest energy path from reactants to products. This involves locating transition states—the highest energy points along the reaction coordinate—and calculating the activation energy, which determines the reaction rate. whiterose.ac.uk

For a molecule like this compound, a potential reaction of environmental or synthetic interest is reductive debromination. Computational modeling of such a reaction would involve several steps:

Reactant and Product Modeling: The geometries and energies of the reactant (this compound) and potential products (e.g., octabromobiphenyl) are calculated.

Transition State Searching: Algorithms are used to locate the unstable transition state structure that connects the reactant and product.

Intrinsic Reaction Coordinate (IRC) Following: Once a transition state is found, the IRC path is calculated to confirm that it correctly connects the intended reactants and products. smu.edu

Energy Profile: The energies of all points along the reaction path are plotted to create an energy profile, which clearly shows the activation barriers.

While specific reaction mechanisms for this compound have not been extensively published, studies on similar polyhalogenated aromatic compounds demonstrate the power of DFT to unravel complex reaction pathways, including those involving organometallic intermediates or radical species. whiterose.ac.ukarxiv.org

Energy Barrier Calculations for Debromination Pathways

The degradation of polybrominated biphenyls (PBBs) often proceeds through debromination, the removal of bromine atoms. Computational studies, particularly using Density Functional Theory (DFT), are employed to calculate the energy barriers for these reactions, which helps in predicting the most likely degradation pathways.

While specific energy barrier calculations for every possible debromination pathway of this compound are not extensively documented in dedicated public studies, research on other PBB congeners provides a strong theoretical foundation. For instance, studies on the photolytic debromination of PBB-29 (2,4,5-tribromobiphenyl) have shown that the para-bromine substituent is preferentially removed. researchgate.net This preference is correlated with factors calculable through DFT, such as the C-Br bond length in the excited state, the Mulliken charge of the bromine atom in the excited state, and the lowest unoccupied molecular orbital (LUMO) in the excited state. researchgate.net

A study on the photochemical degradation of PBB-153 extrapolated that the order of debromination was ortho, then meta, and finally para positions. nih.gov This differs from the order observed for PBB-29, suggesting that the debromination sequence is highly dependent on the specific bromine substitution pattern on both phenyl rings. nih.gov For a highly brominated congener like this compound, the debromination is likely to occur preferentially on the benzene ring that has a higher number of bromine substituents. researchgate.net

These computational approaches indicate that the pathway requiring the lowest energy to break the C-Br bond is the most favored. The energy barrier value indicates the energy required for the reaction to occur; a lower value signifies a more likely reaction pathway. nih.gov

Table 1: Theoretical Descriptors for Predicting PBB Debromination Pathways

Descriptor Significance Predicted Trend for Favorable Debromination
C-Br bond length (excited state) Indicates the weakening of the bond upon photoexcitation. Longer bond length
Mulliken charge of Br (excited state) Reflects the electronic distribution and potential for cleavage. Higher positive charge
Energy of Debromination Products The thermodynamic stability of the resulting lower-brominated biphenyl. Lower energy (more stable product)

This table is based on findings from computational studies on various PBB congeners and provides a framework for predicting the reactivity of this compound. researchgate.net

Simulation of Photochemical Reaction Dynamics

Simulating the dynamic behavior of a molecule following the absorption of light is essential for understanding photochemical reactions. These simulations can trace the molecular geometry changes and energy dissipation over very short timescales (femtoseconds to picoseconds).

For highly halogenated aromatic compounds, photochemical debromination is a key transformation pathway. mdpi.com Theoretical studies on nonabrominated diphenyl ethers (nona-BDEs), which are structurally similar to nonabromobiphenyls, offer insights into the likely photochemical dynamics. Using time-dependent density functional theory (TD-DFT), researchers have explored the reaction mechanisms of photochemical debromination in methanol. nih.gov

These studies reveal that upon exposure to UV light, an electronic transition from a π orbital to a σ* orbital (π→σ) occurs. nih.gov This πσ excited state is dissociative, meaning it directly leads to the cleavage of a C-Br bond. For nona-BDEs, two low-lying excited states were identified, corresponding to the σ* orbitals located on the penta-brominated and tetra-brominated phenyl rings, respectively. nih.gov Each of these excited states could lead to the formation of different octabrominated products. nih.gov

By analogy, the photochemical reaction dynamics of this compound would involve:

Photoexcitation: Absorption of a photon promotes the molecule to an excited electronic state.

π→σ Transition:* An electron moves to an antibonding σ* orbital associated with a C-Br bond.

Bond Cleavage: The population of this antibonding orbital weakens and ultimately breaks the C-Br bond.

Product Formation: A lower-brominated biphenyl radical and a bromine radical are formed, which then react further with the surrounding solvent or other molecules.

The simulation of these dynamics for PBBs would help elucidate the precise timescales of debromination and the influence of the solvent environment on the reaction.

Structure-Reactivity Relationships: Theoretical Frameworks

Structure-reactivity relationships, often quantified through Quantitative Structure-Activity Relationship (QSAR) models, establish a link between the chemical structure of a compound and its reactivity or biological activity. For PBBs, these theoretical frameworks are crucial for predicting the properties and risks of the 209 possible congeners without needing to test each one experimentally.

Theoretical studies have been used to build 3D-QSAR models to assess the toxicity of PBBs and their transformation products. researchgate.netnih.gov These models use computed molecular descriptors (e.g., steric and electronic fields) to predict various toxicity endpoints like carcinogenicity and developmental toxicity. researchgate.netnih.gov While focused on toxicity, the underlying principle is that the three-dimensional structure and electronic properties of the molecule dictate its interactions and, by extension, its chemical reactivity.

For chemical reactivity, such as debromination, the key structural features of this compound that would be considered in a theoretical framework include:

Number and Position of Bromine Atoms: This is the most critical factor, influencing steric hindrance, electronic effects, and the stability of potential radical intermediates. As seen in debromination energy calculations, the substitution pattern dictates the reaction pathway. nih.gov

Dipole Moment: Influences the molecule's interaction with polar solvents and other reactants.

Electron Affinity: Determines the ease with which the molecule can accept an electron, a key step in reductive debromination pathways.

By systematically correlating these theoretical descriptors with experimentally observed reaction rates for a series of PBBs, a predictive model for the reactivity of any congener, including this compound, can be developed.

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes for Specific Nonabromo-1,1'-biphenyl Isomers

A significant challenge in the study of PBBs is the limited availability of pure, individual congeners. Of the 209 possible PBB congeners, only a small fraction, approximately 42, have been successfully synthesized in a pure form on a laboratory scale nih.gov. This scarcity of authentic analytical standards hinders comprehensive toxicological and environmental fate studies. The synthesis of specific PBB isomers, particularly the highly brominated ones like this compound, presents considerable synthetic challenges tandfonline.com.

Future research in this area will likely focus on the development of innovative and efficient synthetic methodologies to produce a wider range of PBB congeners, including the three possible isomers of this compound. Key areas of investigation will include:

Advanced Catalytic Cross-Coupling Reactions: Exploring novel catalyst systems for Suzuki, Stille, and other cross-coupling reactions to achieve higher yields and selectivity for specific PBB isomers.

Regioselective Bromination Strategies: Developing new brominating agents and reaction conditions that allow for the precise placement of bromine atoms on the biphenyl (B1667301) backbone.

Purification and Characterization Techniques: Improving purification methods, such as specialized chromatography techniques, to isolate individual congeners from complex reaction mixtures with high purity tandfonline.com. Successful synthesis and purification of these compounds will be crucial for their use as reference standards in analytical methods and for conducting detailed toxicological assessments.

The availability of a comprehensive library of PBB congeners will be instrumental in understanding the structure-activity relationships that govern their environmental behavior and toxicity.

Mechanistic Elucidation of Emerging Environmental Transformation Pathways

This compound, like other PBBs, can undergo various transformation processes in the environment, leading to the formation of degradation products that may have different toxicological profiles than the parent compound. The primary known transformation pathways for PBBs include photodegradation, microbial degradation, and metabolism in living organisms nih.gov. Photochemical reactions are considered a significant degradation pathway for PBBs in the environment nih.govtandfonline.com.

Future research is needed to fully elucidate the mechanisms of these transformation pathways for highly brominated congeners. Key research questions to be addressed include:

Photodegradation Mechanisms: Investigating the specific wavelengths of light that induce debromination of this compound and identifying the resulting lower-brominated PBBs and other photoproducts. Studies on the photocatalytic degradation of other PBBs have shown that the degradation mechanism can shift from reductive debromination to an oxidation process depending on the environmental conditions rsc.org.

Microbial Degradation Processes: Identifying microbial species and enzymatic pathways capable of debrominating or degrading highly brominated PBBs under both aerobic and anaerobic conditions. While some bacteria can degrade lower-brominated PBBs, the degradation of highly brominated congeners is more challenging ucanr.edufrontiersin.org.

Metabolic Pathways in Biota: Characterizing the metabolic fate of this compound in various organisms, including the identification of metabolites and the enzymes responsible for their formation. Studies on other PBBs suggest that metabolism can lead to the formation of hydroxylated and other polar metabolites nih.govcdc.gov.

A deeper understanding of these transformation pathways is crucial for predicting the long-term environmental fate and potential risks associated with this compound.

Transformation PathwayDescriptionResearch Focus
Photodegradation Degradation by sunlight, often leading to debromination nih.gov.Identifying photoproducts and determining reaction kinetics.
Microbial Degradation Breakdown by microorganisms, which can occur under aerobic or anaerobic conditions nih.govucanr.edu.Isolating and characterizing PBB-degrading microbes and their enzymes.
Metabolism Transformation within living organisms by enzymes such as cytochrome P450 nih.govwikipedia.org.Identifying metabolites and assessing their toxicological significance.

Integration of Cheminformatics and Machine Learning for Predictive Modeling

The experimental determination of the physicochemical properties, environmental fate, and toxicity of all 209 PBB congeners is a formidable task. Cheminformatics and machine learning offer powerful in silico approaches to predict these properties, thereby reducing the need for extensive and costly laboratory testing.

The integration of these computational tools is a rapidly advancing area of research with significant potential for the assessment of this compound. Future research in this domain will likely involve:

Development of Quantitative Structure-Activity Relationship (QSAR) Models: Building and validating robust QSAR models to predict various endpoints for PBBs, including their toxicity, bioaccumulation potential, and environmental persistence mdpi.com. These models correlate the chemical structure of a compound with its biological activity or environmental fate mdpi.com.

Application of Machine Learning Algorithms: Employing a range of machine learning techniques, such as random forests, support vector machines, and deep neural networks, to develop predictive models for the properties of halogenated compounds fnasjournals.comresearchgate.netnih.govnih.gov. These models can learn complex patterns from large datasets of chemical information.

Predictive Environmental Fate Modeling: Using computational models to simulate the transport, partitioning, and degradation of this compound in different environmental compartments rsc.org.

Toxicity Prediction: Utilizing in silico models to predict various types of toxicity, such as carcinogenicity, developmental toxicity, and neurotoxicity, for this compound and its transformation products mdpi.com.

These predictive models will be invaluable for prioritizing PBBs for further investigation, assessing the risks of new or unstudied congeners, and designing environmentally safer alternatives.

Computational ApproachApplication to this compoundExpected Outcome
QSAR Modeling Predict toxicity and environmental properties based on molecular structure mdpi.comnih.gov.Rapid screening and prioritization of PBB congeners for further testing.
Machine Learning Predict reactivity, toxicity, and other properties of halogenated compounds fnasjournals.comresearchgate.netnih.govnih.gov.More accurate predictions of complex biological and environmental interactions.
Environmental Fate Modeling Simulate the distribution and persistence in various environmental media rsc.org.Understanding of the long-range transport and accumulation potential.

Q & A

Basic: What are the regulatory restrictions affecting Nonabromo-1,1'-biphenyl in academic research?

Answer:
this compound (EC 248-637-5) is listed as a restricted substance under Annex XVII of REACH (Entry 8) and classified as a Substance of Very High Concern (SVHC) due to its persistence, bioaccumulative potential, and toxicity . Researchers must:

  • Verify regulatory status : Cross-reference the European Chemicals Agency (ECHA) database and the POPs Regulation for updated restrictions.
  • Obtain approvals : Ensure compliance with institutional ethics committees and legal frameworks for handling restricted substances.
  • Document use : Maintain detailed records of synthesis, storage, and disposal to meet EU regulatory audits.

Basic: What experimental methodologies are recommended for synthesizing and characterizing this compound derivatives?

Answer:

  • Synthesis : Use organometallic coupling reactions (e.g., Suzuki-Miyaura) with brominated precursors. For example, details the synthesis of brominated biphenyl organotellurium compounds via palladium-catalyzed cross-coupling .
  • Characterization :
    • X-ray crystallography : Resolve molecular geometry (as demonstrated for dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-tetrahydro-[1,1′-biphenyl] derivatives in ) .
    • DFT calculations : Validate structural parameters (bond lengths, angles) by comparing experimental data with theoretical models (e.g., B3LYP/6-31G* basis sets) .

Advanced: How can Density Functional Theory (DFT) address contradictions in experimental data for this compound's electronic properties?

Answer:

  • Step 1 : Perform Hartree-Fock (HF) and post-HF calculations to model electron correlation effects, as outlined in for correlation-energy density functional development .
  • Step 2 : Compare DFT-predicted properties (e.g., dipole moments, HOMO-LUMO gaps) with experimental results (e.g., UV-Vis spectroscopy).
  • Step 3 : Resolve discrepancies by refining basis sets (e.g., adding polarization/diffusion functions) or incorporating solvent effects via implicit models (e.g., COSMO).

Advanced: How should researchers evaluate environmental persistence and bioaccumulation of this compound when experimental data is limited?

Answer:

  • Data extrapolation : Use read-across approaches with structurally similar brominated biphenyls (e.g., decabromo-1,1'-biphenyl) to estimate log Kow and BCF values .
  • QSAR models : Apply quantitative structure-activity relationship tools (e.g., EPI Suite) to predict persistence and bioaccumulation potential.
  • Case study : highlights challenges in assessing diisopropyl-1,1'-biphenyl due to insufficient BCF data, emphasizing the need for tiered testing strategies .

Basic: What analytical techniques are suitable for detecting trace levels of this compound in environmental samples?

Answer:

  • GC-MS/MS : Optimize using electron-capture negative ionization (ECNI) for enhanced sensitivity to brominated compounds.
  • HPLC-UV/Vis : Employ C18 columns with methanol/water gradients (e.g., 70:30 v/v) for separation, referencing protocols in for halogenated biphenyls .
  • QA/QC : Include isotopically labeled internal standards (e.g., [13C12]-labeled analogs) to correct for matrix effects .

Advanced: How can researchers design studies to resolve contradictions in thermal stability data for this compound?

Answer:

  • Controlled experiments : Conduct thermogravimetric analysis (TGA) under inert (N2) and oxidative (O2) atmospheres to isolate decomposition pathways.
  • Cross-validation : Compare results with phase-transition studies of analogous compounds (e.g., 1,1'-biphenyl heat capacities in ) .
  • Statistical analysis : Apply principal component analysis (PCA) to identify outliers or systematic errors across datasets.

Basic: What frameworks guide hypothesis-driven research on this compound's environmental impact?

Answer:

  • PICO framework : Define Population (e.g., aquatic ecosystems), Intervention (exposure to this compound), Comparison (control groups), and Outcome (biomarker responses).
  • FINER criteria : Ensure questions are Feasible (e.g., lab-scale assays), Interesting (novel mechanistic insights), Novel (unexplored degradation pathways), Ethical (minimize animal testing), and Relevant (regulatory implications) .

Advanced: What strategies validate crystallographic data for this compound derivatives with structural disorder?

Answer:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing motifs, as shown in .
  • Twinned crystal refinement : Use software (e.g., SHELXL) to model disorder via split positions or constrained occupancy factors.
  • Cross-checking : Validate unit cell parameters against Cambridge Structural Database (CSD) entries for analogous brominated biphenyls.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.